molecular formula C18H19NO B1612753 1-Benzhydryl-3-(methoxymethylene)azetidine CAS No. 676125-58-9

1-Benzhydryl-3-(methoxymethylene)azetidine

Cat. No. B1612753
CAS RN: 676125-58-9
M. Wt: 265.3 g/mol
InChI Key: PFDLMLXAYRDTNX-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(methoxymethylene)azetidine, also known as BMMA, is a chemical compound that belongs to the family of azetidines. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. BMMA is a versatile compound that can be synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In

Scientific Research Applications

1-Benzhydryl-3-(methoxymethylene)azetidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to have potent anticancer and antiviral activities, and it has been explored as a potential drug candidate for the treatment of cancer and viral infections. In material science, 1-Benzhydryl-3-(methoxymethylene)azetidine has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 1-Benzhydryl-3-(methoxymethylene)azetidine has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.

Mechanism Of Action

The mechanism of action of 1-Benzhydryl-3-(methoxymethylene)azetidine is not fully understood, but it is believed to involve the inhibition of protein synthesis. 1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. This inhibition leads to the accumulation of incomplete proteins, which can then trigger a cellular response that ultimately leads to cell death.
Biochemical and Physiological Effects:
1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to have potent anticancer and antiviral activities, and it has been explored as a potential drug candidate for the treatment of cancer and viral infections. 1-Benzhydryl-3-(methoxymethylene)azetidine has also been shown to have anti-inflammatory and analgesic effects, and it has been explored as a potential drug candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Benzhydryl-3-(methoxymethylene)azetidine in lab experiments is its versatility. 1-Benzhydryl-3-(methoxymethylene)azetidine can be synthesized using various methods, and it can be used as a building block for the synthesis of various compounds and materials. However, one of the limitations of using 1-Benzhydryl-3-(methoxymethylene)azetidine is its toxicity. 1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to have cytotoxic effects, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of 1-Benzhydryl-3-(methoxymethylene)azetidine. One direction is the exploration of its potential as a drug candidate for the treatment of cancer and viral infections. Another direction is the development of new synthetic methods for the synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine and its derivatives. Additionally, the study of the mechanism of action of 1-Benzhydryl-3-(methoxymethylene)azetidine and its effects on cellular processes could lead to the development of new therapeutic strategies for the treatment of various diseases.
Conclusion:
In conclusion, 1-Benzhydryl-3-(methoxymethylene)azetidine is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Benzhydryl-3-(methoxymethylene)azetidine have been explored in this paper. Further research on 1-Benzhydryl-3-(methoxymethylene)azetidine could lead to the development of new therapeutic strategies for the treatment of various diseases.

properties

IUPAC Name

1-benzhydryl-3-(methoxymethylidene)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDLMLXAYRDTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619544
Record name 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(methoxymethylene)azetidine

CAS RN

676125-58-9
Record name 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% mineral oil dispersion, 0.10 g, 2.3 mmol) in anhydrous tetrahydrofuran (30 mL) was added (methyoxymethyl)triphenylphosphonium chloride (0.80 g, 2.3 mmol) at 0° C. The mixture was stirred at 0° C. for 40 minutes, then a solution of 1-benzhydryl-azetidin-3-one (0.50 g, 2.1 mmol) in tetrahydrofuran was introduced at 0° C. The resulting mixture was refluxed for 2 hours. The reaction was quenched with water and extracted with methylene chloride (3×50 mL). The organic layer was washed with water (3×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuum. The crude oil was column chromatographed on silica gel (20% ethyl acetate-hexane). The product-containing fractions were concentrated under vacuum to give 0.29 g (52%) of the title compound as a light yellow solid, m.p. 56-58° C.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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